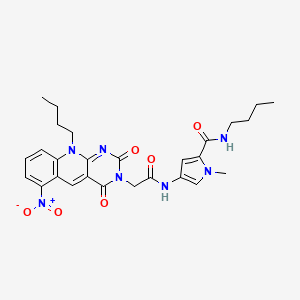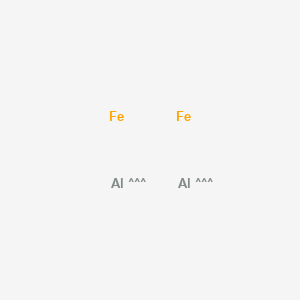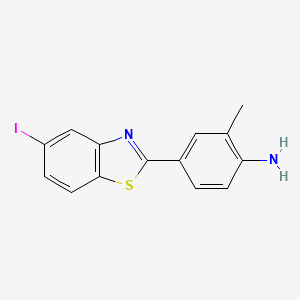
Benzenamine, 4-(5-iodo-2-benzothiazolyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-(5-iodo-2-benzothiazolyl)-2-methyl- is a complex organic compound that belongs to the class of aromatic amines It features a benzenamine core substituted with a 5-iodo-2-benzothiazolyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(5-iodo-2-benzothiazolyl)-2-methyl- typically involves multi-step organic reactions. One common method includes the iodination of a benzothiazole derivative followed by coupling with a methyl-substituted benzenamine. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through crystallization or chromatography to ensure the final product’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4-(5-iodo-2-benzothiazolyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the iodine atom or the reduction of the benzothiazole ring.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Benzenamine, 4-(5-iodo-2-benzothiazolyl)-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism by which Benzenamine, 4-(5-iodo-2-benzothiazolyl)-2-methyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzothiazole moiety can interact with specific binding sites, while the iodine atom may play a role in modulating the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 4-(2-benzothiazolyl)-2-methyl-: Lacks the iodine atom, which may result in different reactivity and applications.
Benzenamine, 4-(5-chloro-2-benzothiazolyl)-2-methyl-: Substitution of iodine with chlorine can lead to variations in chemical properties and biological activity.
Benzenamine, 4-(5-bromo-2-benzothiazolyl)-2-methyl-: Bromine substitution offers different reactivity compared to iodine.
Uniqueness
The presence of the iodine atom in Benzenamine, 4-(5-iodo-2-benzothiazolyl)-2-methyl- makes it unique compared to its analogs. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity, binding affinity, and overall behavior in chemical and biological systems.
Propriétés
Numéro CAS |
328087-42-9 |
|---|---|
Formule moléculaire |
C14H11IN2S |
Poids moléculaire |
366.22 g/mol |
Nom IUPAC |
4-(5-iodo-1,3-benzothiazol-2-yl)-2-methylaniline |
InChI |
InChI=1S/C14H11IN2S/c1-8-6-9(2-4-11(8)16)14-17-12-7-10(15)3-5-13(12)18-14/h2-7H,16H2,1H3 |
Clé InChI |
OVGMBEYWSDWUMR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


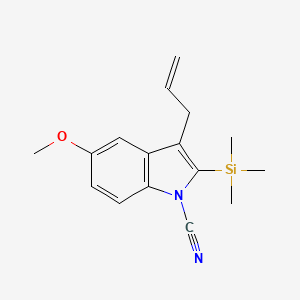
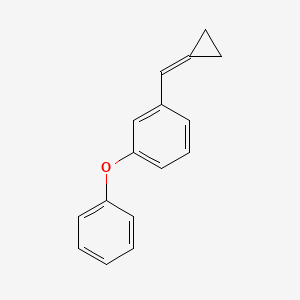

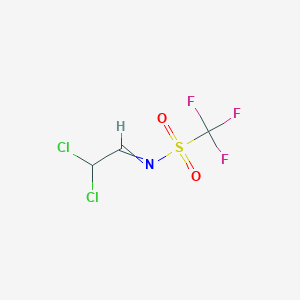
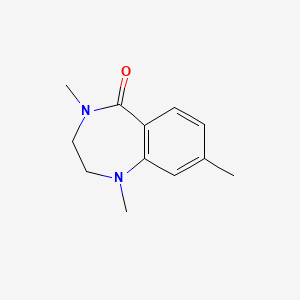
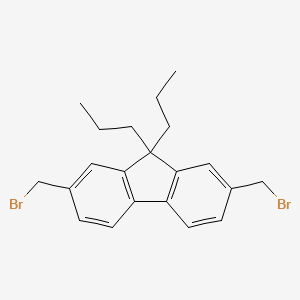
![1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one](/img/structure/B14242879.png)
![4-Chloro-6-[(4-chloroanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one](/img/structure/B14242885.png)
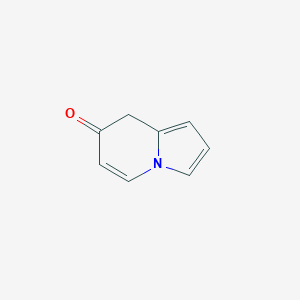

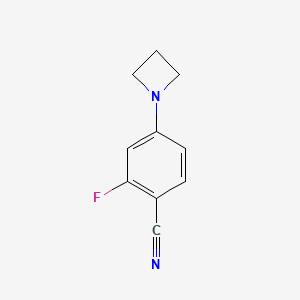
![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)-](/img/structure/B14242908.png)
